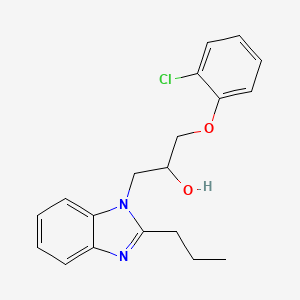
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic compound that belongs to the class of beta-blockers. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. The compound is known for its selective beta-1 adrenergic receptor blocking properties, which make it an effective drug for the management of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of nebivolol is based on its selective beta-1 adrenergic receptor blocking properties. By blocking the beta-1 receptors, nebivolol reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. In addition, nebivolol also has vasodilatory properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects on the body. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. It also reduces the production of reactive oxygen species, which are known to contribute to the development of cardiovascular diseases. In addition, nebivolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nebivolol has several advantages for use in lab experiments. It is a well-characterized compound with known pharmacological properties, which makes it a suitable tool for investigating the mechanisms of cardiovascular diseases. In addition, it has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of nebivolol is its selectivity for beta-1 receptors, which may limit its utility in investigating the role of other adrenergic receptors in cardiovascular diseases.
Direcciones Futuras
There are several future directions for research on nebivolol. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, there is a need for further research on the mechanisms of action of nebivolol, which can provide insights into the development of new therapeutic strategies for cardiovascular diseases.
Conclusion:
In conclusion, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol, or nebivolol, is a synthetic compound that has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. Its selective beta-1 adrenergic receptor blocking properties make it an effective drug for the treatment of cardiovascular diseases. Further research is needed to explore its potential in the treatment of other diseases and to elucidate its mechanisms of action.
Métodos De Síntesis
The synthesis of nebivolol involves a multi-step process. The first step involves the condensation of 2-propyl-1H-benzimidazole with 2-chlorophenol in the presence of a base catalyst to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to produce the final product, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol.
Aplicaciones Científicas De Investigación
Nebivolol has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. It has been shown to be effective in reducing blood pressure and improving cardiac function in patients with these conditions. In addition, nebivolol has also been investigated for its potential in the treatment of other cardiovascular diseases such as angina and arrhythmias.
Propiedades
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-7-19-21-16-9-4-5-10-17(16)22(19)12-14(23)13-24-18-11-6-3-8-15(18)20/h3-6,8-11,14,23H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENDHHZIIEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
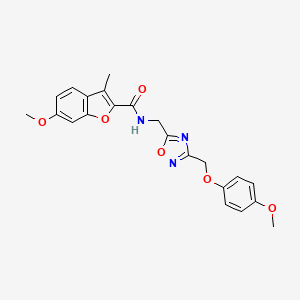
![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)
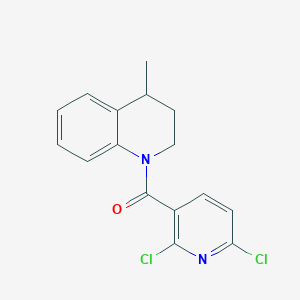
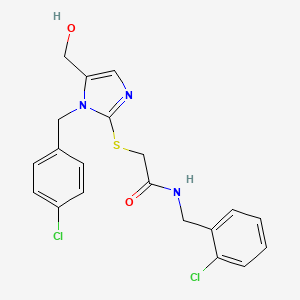
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
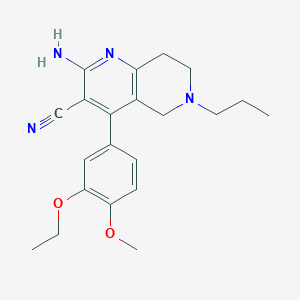
![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)
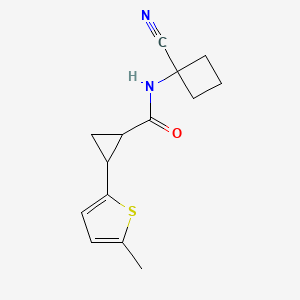
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)